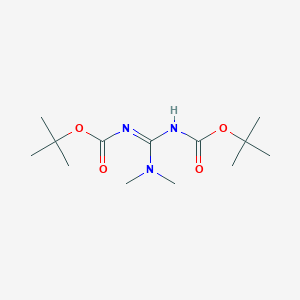

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine

説明

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is a Boc (tert-butyloxycarbonyl)-protected guanidine derivative. Guanidines are highly basic compounds with a CN₃ backbone, but the addition of Boc groups and methyl substituents modifies their reactivity and stability. This compound is primarily utilized in synthetic chemistry as a protected intermediate, enabling selective reactivity in multi-step syntheses. For example, describes its use in guanylation reactions to synthesize benzyl-substituted guanidine fumarates for medicinal chemistry applications .

A structurally plausible formula for this compound would approximate C₁₃H₂₄N₃O₄ (based on Boc group contributions and dimethyl substitution), aligning with NMR data for analogous Boc-protected guanidines .

特性

分子式 |

C13H25N3O4 |

|---|---|

分子量 |

287.36 g/mol |

IUPAC名 |

tert-butyl (NZ)-N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |

InChI |

InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) |

InChIキー |

PVWKPSREVZHVDQ-UHFFFAOYSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N(C)C |

正規SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C |

製品の起源 |

United States |

準備方法

Triflylation-Mediated Guanidinylation

A foundational method involves the triflylation of N,N'-di-Boc-guanidine using triflic anhydride (Tf₂O) in dichloromethane (DCM). The procedure, optimized by Baker et al., begins with cooling N,N'-di-Boc-guanidine (7.5 g, 29 mmol) and triethylamine (5.0 mL, 36 mmol) in DCM to −78°C under nitrogen. Triflic anhydride (5.9 mL, 35 mmol) is added dropwise, followed by gradual warming to −20°C over 4 hours. Quenching with aqueous sodium bisulfate and subsequent extraction yields crude N,N'-di-Boc-N''-triflylguanidine*, purified via flash chromatography (silica gel, hexane/ethyl acetate) to achieve a 90% yield.

Key Parameters

- Temperature Control : Maintaining subzero temperatures (−78°C to −20°C) prevents decomposition to mono-Boc derivatives.

- Workup : Immediate separation of aqueous and organic phases minimizes side reactions.

- Yield Optimization : Prolonged stirring post-quench reduces yields due to triflylguanidine degradation.

Mercury(II)-Catalyzed Guanylation

An alternative approach employs 1,3-bis(tert-butyloxycarbonyl)-2-methylisothiourea with mercury(II) chloride as a catalyst. This method, detailed by Sadek et al., involves reacting secondary amines (e.g., N-alkylated piperazines) with the isothiourea derivative in dichloromethane. For example, guanylation of N-benzylpiperazine under triethylamine catalysis at room temperature for 30 minutes affords N,N'-di-Boc-N''-benzylguanidine* in quantitative yield.

Mechanistic Insights

- Role of HgCl₂ : Facilitates desulfurization of the isothiourea intermediate, enabling nucleophilic attack by the amine.

- Solvent Effects : Dichloromethane’s low polarity enhances reagent solubility without side-product formation.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Reagents | Yield | Scalability |

|---|---|---|---|

| Triflylation | Tf₂O, Et₃N, DCM | 90% | Industrial |

| Mercury(II)-Catalyzed | 1,3-Bis-Boc-isothiourea, HgCl₂, Et₃N | 84–100% | Lab-scale |

The triflylation route offers superior scalability, with yields exceeding 90% in multi-gram syntheses. In contrast, mercury-based methods, while high-yielding, face limitations due to HgCl₂’s toxicity and regulatory constraints.

Purification Strategies

- Flash Chromatography : Essential for isolating triflylated intermediates, employing gradient elution (hexane:ethyl acetate 10:1 to 5:1).

- Crystallization : Mercury-derived guanidines are purified via recrystallization from ethyl acetate, achieving >99% purity.

Applications in Pharmaceutical Synthesis

The compound’s utility is highlighted in synthesizing histamine H₃ receptor antagonists, where its guanidine moiety serves as a bioisostere for amidine groups. For instance, guanylation of indoloquinoline derivatives using N,N'-di-Boc-N''-triflylguanidine* under mild conditions (DCM, 25°C) yields antiproliferative agents active against lung adenocarcinoma (IC₅₀ = 1.2 μM).

化学反応の分析

4. 科学研究への応用

1,1-ジメチル-2,3-ビス(tert-ブトキシカルボニル)グアニジンは、いくつかの科学研究の用途を持っています。

化学: これは、複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、生物学的プロセスにおいて役割を果たす、5-[[(ジメチルアミノ)イミノメチル]アミノ]-2-オキソペンタン酸などの代謝産物の合成に関与しています。

医学: 非対称ジメチルアルギニンとその代謝産物の研究は、心臓血管の健康と病気にとって重要な意味を持っています。

産業: この化合物は、医薬品やその他のファインケミカルの生産に使用されます。

科学的研究の応用

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. For instance, it is utilized in the production of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid, a metabolite linked to asymmetric dimethylarginine .

Role in Biochemical Studies

Due to its guanidine structure, this compound is instrumental in studying enzymatic reactions and biochemical pathways. It can act as a substrate or inhibitor for specific enzymes, aiding in the understanding of metabolic processes .

Catalytic Applications

In organic synthesis, 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine has been explored for its catalytic properties. It can enhance reaction rates and yields in various transformations due to its ability to stabilize transition states .

Potential Therapeutic Uses

Research indicates that derivatives of guanidine compounds exhibit potential therapeutic effects against conditions such as diabetes and hyperlipidemia . The structural modifications provided by the tert-butyloxycarbonyl groups may enhance bioavailability and target specificity.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the application of 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine in synthesizing novel bioactive compounds with anti-inflammatory properties. The compound was used as a key intermediate that facilitated the formation of complex molecular structures necessary for biological activity .

Case Study 2: Enzyme Inhibition Studies

In another research effort, this compound was employed to investigate its inhibitory effects on specific enzymes involved in metabolic disorders. The results indicated promising inhibition profiles that could lead to the development of new therapeutic agents targeting metabolic syndromes .

作用機序

類似化合物との比較

Structural and Functional Comparisons

A comparative analysis of key guanidine derivatives is summarized below:

Reactivity and Stability

- Boc Protection : The Boc groups in 1,1-dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine enhance stability under basic and nucleophilic conditions, contrasting with reactive derivatives like Palau’Chlor® (chlorinating agent) and BTMG (strong base) .

- Toxicity Profile : Boc-protected guanidines exhibit lower acute toxicity compared to guanidine salts (e.g., nitrate, chloride), which have LD₅₀ values <500–1,100 mg/kg in rodents .

Pharmacological Relevance

Boc-protected guanidines are critical intermediates in drug discovery.

生物活性

1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine (DBTBG) is a chemical compound primarily recognized for its role as an intermediate in organic synthesis. Its molecular formula is , with a molecular weight of 287.36 g/mol. Although specific biological activity data on DBTBG is limited, its derivatives and related guanidine compounds exhibit notable pharmacological properties.

Chemical Structure and Properties

DBTBG features two tert-butyloxycarbonyl (Boc) protecting groups that enhance its stability and reactivity. This dual protection strategy allows for selective reactivity compared to other guanidine derivatives. The compound appears as a solid and is soluble in organic solvents such as chloroform and dichloromethane.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅N₃O₄ |

| Molecular Weight | 287.36 g/mol |

| CAS Number | 215170-99-3 |

| Purity | ≥95% |

| Physical Description | Solid |

Biological Activity and Applications

While direct studies on the biological activity of DBTBG are sparse, its derivatives have been investigated for various pharmacological effects:

- Antitumor Activity : Guanidine derivatives often exhibit antitumor properties. For instance, compounds structurally related to DBTBG have shown effectiveness against various cancer cell lines, including murine leukemia (P388) and human colon cancer (HCT 116) cells .

- Antiviral Properties : Some guanidine derivatives are known to possess antiviral activity against viruses such as Herpes simplex and Poliovirus .

- Gene Therapy Applications : DBTBG has potential applications in gene therapy, particularly due to its ability to form complexes with nucleic acids, enhancing transfection efficiency while maintaining low cytotoxicity .

Synthesis and Reactivity Studies

Research has demonstrated that DBTBG can be synthesized through several methodologies that yield high purity and yield. Its reactivity with electrophiles and nucleophiles is crucial for understanding its potential pathways in synthetic chemistry. Studies indicate that DBTBG can serve as a precursor for more complex biologically active compounds .

Comparative Analysis with Related Compounds

The biological activity of DBTBG can be compared with other guanidine compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Bis(tert-butoxycarbonyl)guanidine | Contains two tert-butoxycarbonyl groups | Different positioning of carbonyl groups |

| N,N-Dimethylguanidine | Lacks protective groups | More reactive due to unprotected amine functionalities |

| 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid | Contains guanidine structure | Exhibits significant biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。